molecular formula C15H13N3O3 B4560889 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B4560889
M. Wt: 283.28 g/mol
InChI Key: VJBYFKDDVOOMAW-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is an organic compound that belongs to the class of oxadiazoles and pyridines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an oxadiazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s ability to intercalate into DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of both an oxadiazole ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the 3,4-dimethoxyphenyl group further enhances its bioactivity and potential therapeutic effects .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-6-5-10(8-13(12)20-2)14-17-15(21-18-14)11-4-3-7-16-9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYFKDDVOOMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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